molecular formula C8H10N2OS B6611983 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde CAS No. 439692-04-3

5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde

Cat. No.: B6611983
CAS No.: 439692-04-3
M. Wt: 182.25 g/mol
InChI Key: RTICKDMXTZBCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde: is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the thiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid.

    Reduction: 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-methanol.

    Substitution: Various substituted thiazolo[5,4-c]pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action for compounds derived from 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde often involves interaction with biological targets such as enzymes or receptors. The thiazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the active sites of enzymes or receptors .

Comparison with Similar Compounds

  • 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride
  • 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

Uniqueness: The presence of the aldehyde group in 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde makes it a versatile intermediate for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potential biological activity .

Properties

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-10-3-2-6-7(4-10)12-8(5-11)9-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTICKDMXTZBCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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